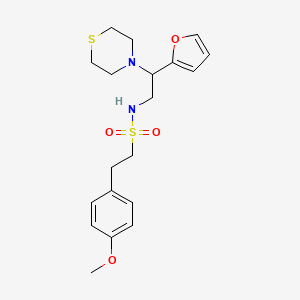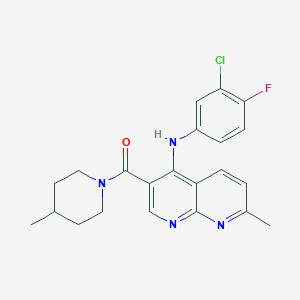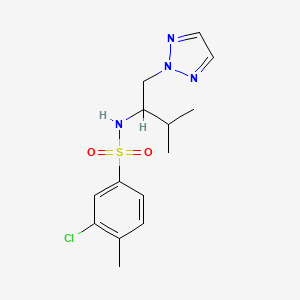
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene, also known as DFN, is a chemical compound that has been widely researched for its potential applications in various fields, including medicine, agriculture, and materials science. DFN is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 241.14 g/mol.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene varies depending on its application. In medicine, this compound has been shown to inhibit the production of pro-inflammatory cytokines and to activate the immune system's natural killer cells, leading to the destruction of cancer cells. In agriculture, this compound acts as a fungicide and herbicide by disrupting the cell membranes of plant pathogens and interfering with their metabolic processes. In materials science, this compound's unique electronic and optical properties arise from its ability to undergo reversible redox reactions and to exhibit strong electron-donating and electron-withdrawing properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on its concentration and application. In medicine, this compound has been found to reduce inflammation and pain, as well as to induce apoptosis (programmed cell death) in cancer cells. In agriculture, this compound has been shown to inhibit the growth of fungi and weeds, leading to increased crop yields. In materials science, this compound's unique properties have been exploited to develop novel materials with applications in electronics, photonics, and sensing.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene's advantages in lab experiments include its high purity, stability, and solubility in organic solvents. However, its limitations include its high cost, toxicity, and limited availability in large quantities.
Orientations Futures
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene's potential applications in medicine, agriculture, and materials science make it an exciting area of research for future studies. Some possible future directions include:
- Further investigation of this compound's anti-inflammatory and analgesic properties for the development of new pain-relieving drugs.
- Exploration of this compound's potential as a cancer treatment by studying its effects on different types of cancer cells and in combination with other drugs.
- Development of new pesticides and herbicides based on this compound's ability to inhibit the growth of plant pathogens.
- Synthesis of novel materials based on this compound's unique optical and electronic properties for applications in electronics, photonics, and sensing.
- Investigation of this compound's potential as a redox-active molecule for energy storage and conversion applications.
Méthodes De Synthèse
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene can be synthesized through a multi-step process involving the reaction of 2,2-difluoroethanol with 2-methoxy-4-nitrophenol in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Applications De Recherche Scientifique
1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene has been extensively studied for its potential applications in several scientific fields. In medicine, this compound has been investigated for its anti-inflammatory and analgesic properties, as well as its potential as a drug candidate for the treatment of cancer and other diseases. In agriculture, this compound has been explored as a pesticide and herbicide due to its ability to inhibit the growth of various plant pathogens. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique optical and electronic properties.
Propriétés
IUPAC Name |
1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4/c1-15-8-4-6(12(13)14)2-3-7(8)16-5-9(10)11/h2-4,9H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFRJCVDEUGIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)
![ethyl 3-cyclopropyl-1-(4-fluorophenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3017165.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]but-2-enamide](/img/structure/B3017166.png)
![2-(5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-4-methylphenol](/img/structure/B3017167.png)




![7-Methyl[1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-amine](/img/structure/B3017173.png)

![N-(3,4-dimethylphenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B3017177.png)
![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)
![1-Methyl-3-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B3017179.png)
